Threo-sphingosine, (-)-

Description

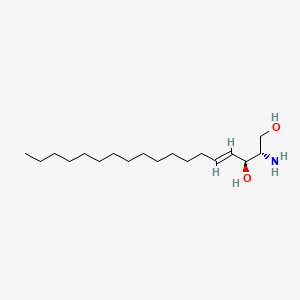

Structure

2D Structure

Properties

IUPAC Name |

(E,2S,3S)-2-aminooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-DNWQSSKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25695-95-8 | |

| Record name | Threo-sphingosine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025695958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THREO-SPHINGOSINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E26TZ1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Stereochemistry in Sphingolipid Biology

References

- 1. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]

- 4. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of sphingosine and other sphingolipids on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingosine kinase-mediated Ca2+ signalling by G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological properties of novel sphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]

- 13. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry[v1] | Preprints.org [preprints.org]

- 19. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sphingosine 1-phosphate Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biochemical Methods for Quantifying Sphingolipids: Ceramide, Sphingosine, Sphingosine Kinase-1 Activity, and Sphingosine-1-Phosphate | Springer Nature Experiments [experiments.springernature.com]

- 23. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of (-)-threo-Sphingosine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-threo-Sphingosine, a stereoisomer of the more common D-erythro-sphingosine, has emerged as a potent modulator of critical cellular signaling pathways. While often overshadowed by its erythro counterpart, the threo isoform exhibits distinct and potent bioactivities, positioning it as a molecule of significant interest in apoptosis, cell cycle regulation, and cancer biology. This guide provides an in-depth exploration of the multifaceted mechanism of action of (-)-threo-sphingosine, offering a synthesis of its direct enzymatic inhibition, downstream cellular consequences, and the experimental methodologies required to elucidate these effects. We will delve into its role as a potent inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SK), and detail how these primary actions culminate in the induction of apoptosis and G2/M cell cycle arrest. This document is designed to serve as a comprehensive resource for researchers seeking to understand and leverage the unique biological properties of (-)-threo-sphingosine.

Introduction: The Sphingolipid Rheostat and the Significance of Stereochemistry

Sphingolipids are not merely structural components of cellular membranes; they are critical signaling molecules that dictate cell fate. The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingosine-1-phosphate (S1P), determines whether a cell proliferates or undergoes programmed cell death. At the heart of this rheostat lies sphingosine, a precursor to S1P, which on its own can exert profound cellular effects.

The biological activity of sphingosine is intricately linked to its stereochemistry. While D-erythro-sphingosine is the most abundant natural isomer, the L-threo form displays unique and often more potent inhibitory capacities. This guide will focus on the mechanisms underpinning the actions of (-)-threo-sphingosine, a key player in tipping the sphingolipid rheostat towards apoptosis.

Direct Enzymatic Inhibition: The Primary Mechanism of Action

The bioactivity of (-)-threo-sphingosine stems from its ability to directly inhibit key enzymes involved in cell signaling and survival.

Potent Inhibition of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in a plethora of cellular processes, including proliferation, differentiation, and survival. Aberrant PKC activity is often implicated in cancer. Sphingosine is a known endogenous inhibitor of PKC.[1] Notably, L-threo-sphingosine has been shown to be a slightly more potent inhibitor of PKC compared to D-erythro-sphingosine.[2]

The proposed mechanism of inhibition involves the positively charged sphingosine molecule interacting with the negatively charged phospholipids, such as phosphatidylserine (PS), that are essential for PKC activation.[3] This interaction likely neutralizes the lipid microenvironment, preventing the proper association and activation of PKC and its substrates.[3]

Experimental Validation: In Vitro PKC Inhibition Assay

The inhibitory effect of (-)-threo-sphingosine on PKC can be quantified using an in vitro kinase assay. This assay measures the transfer of a radiolabeled phosphate from ATP to a specific PKC substrate in the presence and absence of the inhibitor.

Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay

Objective: To determine the IC50 value of (-)-threo-sphingosine for a specific PKC isoform.

Materials:

-

Purified recombinant human PKC isozyme (e.g., PKCα)

-

(-)-threo-Sphingosine

-

PKC substrate peptide (e.g., Ac-MBP (4-14))

-

[γ-³²P]ATP

-

Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Methodology:

-

Prepare Lipid Vesicles: Prepare lipid vesicles containing PS and DAG by sonication.

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the kinase assay buffer, lipid vesicles, and the PKC substrate peptide.

-

Add Inhibitor: Add varying concentrations of (-)-threo-sphingosine (e.g., from 1 µM to 100 µM) or vehicle control (DMSO) to the reaction tubes.

-

Add Enzyme: Add the purified PKC enzyme to each tube and pre-incubate for 10 minutes at 30°C.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate for 15-30 minutes at 30°C.

-

Stop Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

-

Wash: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Measure the radioactivity on the P81 papers using a scintillation counter.

-

Data Analysis: Plot the percentage of PKC inhibition against the log concentration of (-)-threo-sphingosine to determine the IC50 value.

Self-Validation: The inclusion of a known PKC inhibitor (e.g., staurosporine) as a positive control and a vehicle-only control ensures the validity of the assay. The dose-dependent inhibition by (-)-threo-sphingosine provides internal consistency.

Competitive Inhibition of Sphingosine Kinase (SK)

Sphingosine kinases (SK1 and SK2) are the enzymes responsible for phosphorylating sphingosine to the pro-survival molecule S1P. By inhibiting SK, (-)-threo-sphingosine not only prevents the formation of a key survival signal but also leads to the accumulation of pro-apoptotic sphingosine. Threo-dihydrosphingosine acts as a competitive inhibitor of SphK1 with a Ki of approximately 3-6 μM.[4][5]

Experimental Validation: Sphingosine Kinase Inhibition Assay

A radiometric assay can be employed to measure the inhibition of SK activity by (-)-threo-sphingosine.

Protocol 2: In Vitro Sphingosine Kinase (SK) Inhibition Assay

Objective: To determine the Ki of (-)-threo-sphingosine for Sphingosine Kinase 1 (SK1).

Materials:

-

Purified recombinant human SK1

-

D-erythro-sphingosine (substrate)

-

(-)-threo-Sphingosine (inhibitor)

-

[γ-³²P]ATP

-

SK Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM 2-mercaptoethanol, 10 mM MgCl₂)

-

Organic solvents for lipid extraction (e.g., chloroform/methanol/HCl)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Methodology:

-

Prepare Reaction Mixture: In a reaction tube, combine the SK assay buffer, varying concentrations of D-erythro-sphingosine, and varying concentrations of (-)-threo-sphingosine.

-

Add Enzyme: Add purified SK1 to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP and incubate at 37°C for 30-60 minutes.

-

Stop Reaction and Extract Lipids: Stop the reaction by adding acidic organic solvents to extract the lipids.

-

Separate Products: Separate the radiolabeled S1P from unreacted [γ-³²P]ATP and sphingosine using TLC.

-

Quantify: Visualize and quantify the amount of [³²P]S1P using a phosphorimager.

-

Data Analysis: Perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the Ki value for (-)-threo-sphingosine.

Self-Validation: The use of a known SK inhibitor (e.g., DMS) as a positive control and the demonstration of competitive inhibition through kinetic analysis validates the experimental results.

Cellular Consequences of Enzymatic Inhibition

The inhibition of PKC and SK by (-)-threo-sphingosine triggers a cascade of downstream events, ultimately leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

By inhibiting pro-survival pathways (PKC) and preventing the formation of a key survival molecule (S1P), (-)-threo-sphingosine tips the cellular balance towards programmed cell death. Sphingosine-induced apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[6][7] Specifically, sphingosine has been shown to lead to the activation of caspase-3-like proteases.[6][7]

Experimental Validation: Caspase-3 Activity Assay and TUNEL Staining

The induction of apoptosis can be confirmed by measuring the activity of executioner caspases and by detecting DNA fragmentation, a hallmark of apoptosis.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

Objective: To quantify the activation of caspase-3 in cells treated with (-)-threo-sphingosine.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

(-)-threo-Sphingosine

-

Cell Lysis Buffer

-

Caspase-3 Substrate (e.g., DEVD-pNA)

-

Assay Buffer

-

Microplate reader

Methodology:

-

Cell Treatment: Treat cells with an effective concentration of (-)-threo-sphingosine (e.g., 10-50 µM) for a specified time (e.g., 12-24 hours). Include a vehicle-treated control.

-

Cell Lysis: Harvest and lyse the cells to release cellular proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample to the assay buffer containing the DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measure Absorbance: Read the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the control.

Self-Validation: A positive control, such as cells treated with staurosporine, and a negative control (untreated cells) should be included. The use of a specific caspase-3 inhibitor can further validate that the observed activity is due to caspase-3.

Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To visualize and quantify apoptotic cells by detecting DNA fragmentation.

Materials:

-

Cells grown on coverslips or in a 96-well plate

-

(-)-threo-Sphingosine

-

Fixation Solution (e.g., 4% paraformaldehyde)

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Methodology:

-

Cell Treatment: Treat cells with (-)-threo-sphingosine as described in Protocol 3.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow entry of the TUNEL reagents.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture at 37°C in a humidified chamber.

-

Detection: Wash the cells and visualize the labeled DNA fragments using a fluorescence microscope.

-

Quantification: Count the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (e.g., counterstained with DAPI).

Self-Validation: A positive control (cells treated with DNase I to induce DNA breaks) and a negative control (omitting the TdT enzyme) are crucial for validating the specificity of the TUNEL staining.

Induction of G2/M Cell Cycle Arrest

In addition to inducing apoptosis, sphingosine and its analogs have been shown to cause cell cycle arrest, particularly at the G2/M transition.[8] This prevents damaged cells from progressing through mitosis and proliferating. The underlying mechanism likely involves the modulation of key cell cycle regulatory proteins.

Experimental Validation: Cell Cycle Analysis by Flow Cytometry

The distribution of cells in different phases of the cell cycle can be quantitatively analyzed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of (-)-threo-sphingosine on cell cycle distribution.

Materials:

-

Cell line of interest

-

(-)-threo-Sphingosine

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Methodology:

-

Cell Treatment: Treat cells with (-)-threo-sphingosine for a time course (e.g., 12, 24, 48 hours).

-

Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.

-

Stain: Wash the fixed cells and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Acquire Data: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained cells.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Self-Validation: The inclusion of an untreated control group provides a baseline for cell cycle distribution. A known cell cycle-arresting agent (e.g., nocodazole for G2/M arrest) can serve as a positive control. The time-dependent accumulation of cells in the G2/M phase provides strong evidence for the specific effect of (-)-threo-sphingosine.

Signaling Pathways and Molecular Interplay

The inhibition of PKC and SK by (-)-threo-sphingosine initiates a complex interplay of signaling pathways. While a comprehensive map is still under investigation, several key pathways are implicated.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The role of sphingolipids in regulating the MAPK pathway is complex and can be cell-type dependent. Some studies suggest that sphingosine can inhibit the ERK (extracellular signal-regulated kinase) pathway, a key pro-survival signaling cascade.[9][10] This inhibition would be consistent with the pro-apoptotic effects of (-)-threo-sphingosine. However, other reports indicate that sphingosine-1-phosphate can activate certain MAPK pathways, such as JNK. Further research is needed to fully elucidate the specific effects of (-)-threo-sphingosine on the various MAPK cascades.

Diagrammatic Representation of the Core Mechanism

Caption: Core mechanism of (-)-threo-sphingosine action.

Summary and Future Directions

(-)-threo-Sphingosine exerts its biological effects through a multi-pronged mechanism, primarily initiated by the direct inhibition of Protein Kinase C and Sphingosine Kinase. This dual inhibition disrupts pro-survival signaling and leads to the accumulation of pro-apoptotic sphingosine, ultimately culminating in the induction of apoptosis via caspase-3 activation and cell cycle arrest at the G2/M checkpoint.

The distinct stereospecificity of (-)-threo-sphingosine's activity highlights the nuanced regulation of cellular processes by sphingolipids and underscores its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics, particularly in the context of cancer.

Future research should focus on:

-

Elucidating the precise molecular interactions that govern the stereospecific inhibition of PKC and SK isoforms.

-

Mapping the detailed downstream signaling networks, including the definitive role of the various MAPK pathways, that are modulated by (-)-threo-sphingosine.

-

Evaluating the in vivo efficacy and safety of (-)-threo-sphingosine and its derivatives in pre-clinical models of disease.

By continuing to unravel the complexities of (-)-threo-sphingosine's mechanism of action, the scientific community can unlock its full potential for advancing our understanding of cell biology and for the development of next-generation therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drugging Sphingosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereo-specific analysis of a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo induction of apoptosis by sphingosine and N, N-dimethylsphingosine in human epidermoid carcinoma KB-3-1 and its multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine 1-Phosphate Triggers Apoptotic Signal for B16 Melanoma Cells via ERK and Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Dichotomous Role of L-threo-sphingosine in Programmed Cell Death: A Technical Guide

Foreword: Navigating the Sphingolipid Rheostat in Apoptosis

For decades, the intricate signaling network of sphingolipids has captivated researchers in the field of cell biology and oncology. This family of bioactive lipids, far from being mere structural components of cellular membranes, acts as a critical regulator of cell fate decisions – a concept elegantly encapsulated by the "sphingolipid rheostat". This rheostat postulates that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingosine-1-phosphate (S1P) dictates whether a cell proliferates or undergoes programmed cell death.[1][2][3] This guide delves into the nuanced role of a specific stereoisomer, L-threo-sphingosine, in tipping this balance towards apoptosis, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its mechanisms of action, the experimental methodologies to elucidate its function, and its potential as a therapeutic agent.

Part 1: The Molecular Underpinnings of L-threo-sphingosine-Induced Apoptosis

L-threo-sphingosine, a stereoisomer of the more common D-erythro-sphingosine, exerts its pro-apoptotic effects through a multi-pronged approach, targeting key signaling nodes that govern cell survival and death. Unlike its phosphorylated counterpart, S1P, which promotes cell growth and inhibits apoptosis, L-threo-sphingosine acts as a negative regulator of cell proliferation.[3]

Inhibition of Pro-Survival Kinases: A Dual-Pronged Attack

A primary mechanism by which L-threo-sphingosine initiates the apoptotic cascade is through the inhibition of critical pro-survival kinases.

1.1.1. Protein Kinase C (PKC) Inhibition:

L-threo-sphingosine is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in cell proliferation and survival.[4][5][6] By competitively inhibiting the binding of diacylglycerol (DAG), a crucial activator of conventional and novel PKC isoforms, L-threo-sphingosine effectively dampens downstream pro-survival signals.[5] This inhibition appears to be related to the neutralization of the negative charge of lipid micelles, thereby preventing their interaction with PKC and its substrates.[7] The stereochemistry of sphingosine is crucial for this inhibitory activity, with various stereoisomers exhibiting different potencies.[4]

1.1.2. Mitogen-Activated Protein Kinase (MAPK) Pathway Attenuation:

Emerging evidence indicates that L-threo-sphingosine can also suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade that regulates cell growth and differentiation.[8][9] Studies have shown that L-threo-sphingosine, although less potent than its D-erythro counterpart, can inhibit MAPK activity, contributing to its pro-apoptotic effects.[9] The inhibition of the MAPK/ERK cascade is a key differentiator between sphingosine- and ceramide-induced apoptosis, with sphingosine strongly inhibiting this pathway.[10]

The Intrinsic Apoptotic Pathway: Orchestrating Mitochondrial Demise

L-threo-sphingosine ultimately converges on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[11][12][13]

1.2.1. Altering the Bcl-2 Family Equilibrium:

Sphingosine has been shown to modulate the expression and interaction of Bcl-2 family proteins. It can decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby tilting the balance in favor of apoptosis.[14] Furthermore, sphingosine can induce the cleavage of the pro-apoptotic protein Bax into a smaller, more potent 18-kDa fragment that can heterodimerize with Bcl-2, effectively neutralizing its anti-apoptotic function.[15] This action allows for the activation of effector proteins Bax and Bak, which are responsible for mitochondrial outer membrane permeabilization (MOMP).[12]

1.2.2. Caspase Activation: The Executioners of Apoptosis:

The permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c into the cytosol. This event triggers the formation of the apoptosome and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases. L-threo-sphingosine-induced apoptosis is characterized by the activation of effector caspases, particularly caspase-3-like proteases.[16] Activated caspase-3 is responsible for cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[8][16]

Part 2: Experimental Workflows for Interrogating L-threo-sphingosine's Pro-Apoptotic Activity

To rigorously investigate the role of L-threo-sphingosine in apoptosis, a series of well-controlled experiments are essential. The following protocols provide a framework for elucidating its mechanism of action.

Assessment of Apoptosis Induction

2.1.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of L-threo-sphingosine for desired time points. Include a vehicle control.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

2.1.2. Caspase-3 Activity Assay:

-

Principle: This colorimetric or fluorometric assay measures the activity of activated caspase-3, a key executioner caspase. The assay utilizes a specific peptide substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore.

-

Protocol:

-

Treat cells with L-threo-sphingosine as described above.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each lysate.

-

Incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Quantify caspase-3 activity relative to the protein concentration.

-

Dissecting the Signaling Pathway

2.2.1. Western Blot Analysis of Key Signaling Proteins:

-

Principle: This technique allows for the detection and quantification of specific proteins involved in the apoptotic pathway.

-

Protocol:

-

Treat cells with L-threo-sphingosine and prepare cell lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, Bcl-2, Bax, cleaved caspase-3, PARP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Part 3: Visualizing the Molecular Cascade

To provide a clear conceptual framework, the signaling pathway of L-threo-sphingosine-induced apoptosis is depicted below using Graphviz.

Caption: L-threo-sphingosine induced apoptosis pathway.

Part 4: Quantitative Data Summary

The following table summarizes hypothetical quantitative data from key experiments investigating the effects of L-threo-sphingosine on apoptosis.

| Experimental Assay | Control (Vehicle) | L-threo-sphingosine (10 µM) | L-threo-sphingosine (20 µM) |

| Apoptotic Cells (%) | 5.2 ± 1.1 | 25.8 ± 3.5 | 48.3 ± 4.2 |

| Caspase-3 Activity (Fold Change) | 1.0 ± 0.2 | 4.5 ± 0.8 | 8.2 ± 1.3 |

| p-ERK/Total ERK Ratio | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.2 ± 0.03 |

| Bcl-2/Bax Ratio | 3.5 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Part 5: The Dichotomy of Cell Death: Apoptosis vs. Autophagy

It is crucial to acknowledge that the cellular response to sphingolipid modulation can be context-dependent. While this guide focuses on the role of L-threo-sphingosine in apoptosis, its structural analog, safingol (L-threo-dihydrosphingosine), has been shown to induce autophagy, a distinct form of programmed cell death, in some cancer cell lines.[17][18][19] This process appears to be independent of ceramide generation and involves the inhibition of PKC and the PI3K-Akt-mTOR pathway.[17][18] Therefore, when studying the effects of L-threo-sphingosine, it is prudent to also assess markers of autophagy (e.g., LC3-II conversion, p62 degradation) to gain a complete understanding of the induced cell death mechanism.

Conclusion and Future Directions

L-threo-sphingosine stands as a compelling bioactive lipid with significant potential in the field of cancer therapeutics. Its ability to induce apoptosis through the inhibition of pro-survival kinases and the activation of the intrinsic mitochondrial pathway makes it an attractive candidate for further investigation. The stereospecificity of its actions underscores the intricate nature of sphingolipid signaling.[9] Future research should focus on elucidating the precise molecular interactions of L-threo-sphingosine with its targets, its efficacy in combination with conventional chemotherapeutic agents, and the development of more potent and selective analogs. As our understanding of the sphingolipid rheostat deepens, so too will our ability to harness its power to combat diseases characterized by aberrant cell survival.

References

- 1. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of sphingosine and other sphingolipids on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 13. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of bax protein in sphingosine-induced apoptosis in the human leukemic cell line TF1 and its bcl-2 transfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Threo-sphingosine Signaling Pathways

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration. The bioactive sphingolipid backbone, sphingosine, and its metabolites form a complex signaling network where the stereochemistry of the molecule dictates its biological function. This guide provides an in-depth technical exploration of the signaling pathways modulated by the (-)-threo stereoisomer of sphingosine. Unlike its more extensively studied D-erythro counterpart, L-threo-sphingosine exhibits distinct signaling properties, primarily characterized by its potent inhibition of Protein Kinase C (PKC) and its nuanced role in apoptosis. We will dissect the core mechanisms, provide field-proven experimental protocols to investigate these pathways, and discuss the implications for therapeutic development.

Introduction: The Principle of Sphingolipid Stereospecificity

All mammalian sphingolipids are built upon a sphingoid base backbone, with D-erythro-sphingosine being the most common.[1] However, different stereoisomers, such as L-threo-sphingosine, exist and possess unique biological activities. This stereospecificity is paramount; subtle changes in the orientation of hydroxyl and amino groups dramatically alter how these molecules interact with their protein targets.

The central paradigm in sphingolipid signaling is the "sphingolipid rheostat," which posits that the balance between pro-apoptotic ceramide and sphingosine versus the pro-survival metabolite sphingosine-1-phosphate (S1P) determines cell fate.[2][3][4][5] Sphingosine sits at the fulcrum of this rheostat. It is generated from ceramide by the action of ceramidases and can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[6][7][8] While D-erythro-sphingosine actively participates in both arms of this balance, L-threo-sphingosine's signaling is more targeted, offering a unique tool for dissecting specific cellular pathways.

Table 1: Comparative Biological Activities of Sphingosine Stereoisomers

| Cellular Process | D-erythro-Sphingosine Activity | L-threo-Sphingosine Activity | References |

| Protein Kinase C (PKC) Inhibition | Potent Inhibitor | Slightly More Potent Inhibitor | [9] |

| Apoptosis Induction | Strong Inducer | Partially Active / Weak Inducer | [10] |

| DNA Synthesis / Proliferation | Stimulatory | No Effect | [11] |

| Intracellular Ca2+ Mobilization | Induces Release | No Effect | [11] |

| MAPK Inhibition | Strong Inhibitor | Partially Active Inhibitor | [10] |

Core Signaling Pathways of Threo-sphingosine

The signaling repertoire of L-threo-sphingosine is dominated by its direct interactions with key signaling nodes rather than serving as a precursor for downstream metabolites.

Potent Inhibition of Protein Kinase C (PKC)

The most well-characterized action of L-threo-sphingosine is its potent inhibition of Protein Kinase C (PKC).[12][13] PKC is a family of serine/threonine kinases that are central to signal transduction, regulating processes like cell growth, differentiation, and apoptosis.[14]

Mechanism of Inhibition: Conventional and novel PKC isozymes are activated by the second messenger diacylglycerol (DAG) at the cell membrane.[13] L-threo-sphingosine acts as a competitive inhibitor at the regulatory C1 domain of PKC, the very site where DAG and tumor-promoting phorbol esters bind.[13][14] By occupying this site, it prevents the conformational changes required for kinase activation. L-threo-sphingosine has been shown to be a slightly more potent inhibitor of PKC in mixed micelle assays compared to its D-erythro counterpart.[9]

Caption: L-threo-sphingosine directly inhibits PKC activation.

The Sphingolipid Rheostat and Apoptosis

While less potent than D-erythro-sphingosine, L-threo-sphingosine is partly active in inducing apoptosis.[10] Its primary contribution to pro-apoptotic signaling, however, comes from the actions of its closely related analog, L-threo-dihydrosphingosine (also known as Safingol). Safingol is a well-established pan-inhibitor of sphingosine kinases (SphK).[6][15]

Mechanism of Action: By inhibiting SphK, Safingol blocks the conversion of endogenous sphingosine to the pro-survival lipid S1P.[2] This action effectively pushes the sphingolipid rheostat towards an accumulation of pro-apoptotic sphingosine and ceramide, leading to the activation of apoptotic pathways.[15] This inhibition has been shown to decrease levels of CDK2, a key regulator of G1 cell cycle progression, and promote apoptosis in various cancer cell types.[16]

Caption: The Sphingolipid Rheostat and point of inhibition.

Intracellular Calcium Signaling

Studies have shown that sphingosine can mobilize calcium from intracellular acidic stores, such as lysosomes, through the two-pore channel 1 (TPC1).[17][18][19] This action is independent of S1P and its cell surface receptors. While the stereospecificity of this particular mechanism has not been fully elucidated, it represents a critical intracellular signaling function of sphingosine. It's important to note that the ability to release calcium from intracellular stores, which correlates with DNA synthesis, has been attributed specifically to D-erythro-sphingosine, with L-threo-sphingosine being ineffective in this regard.[11] This highlights a key functional divergence between the isomers.

Experimental Methodologies & Protocols

Investigating the effects of L-threo-sphingosine requires specific handling and validated protocols. As a lipid, its delivery to cells in a biologically active form is critical.

Preparation and Cellular Delivery of Threo-sphingosine

Rationale: Lipids like sphingosine are poorly soluble in aqueous media. To ensure effective delivery to cells, they are typically complexed with a carrier protein like bovine serum albumin (BSA) or dissolved in a vehicle like ethanol or DMSO before final dilution in culture media.

Protocol: Preparation of Sphingosine-BSA Complex

-

Stock Solution: Prepare a 1 mM stock solution of L-threo-sphingosine in pure ethanol. Store in glass vials at -20°C.

-

BSA Carrier Solution: Prepare a solution of 4 mg/mL fatty acid-free BSA in sterile phosphate-buffered saline (PBS).

-

Complexation: a. In a sterile glass tube, add the desired volume of the 1 mM sphingosine stock solution. b. Evaporate the ethanol under a gentle stream of nitrogen gas, leaving a thin lipid film. c. Add the appropriate volume of the PBS/BSA solution to the lipid film to achieve the desired final concentration (e.g., 100 µM). d. Sonicate the solution for 10-15 minutes in a bath sonicator and incubate at 37°C for 30 minutes to maximize complex formation.[20]

-

Application: Add the sphingosine-BSA complex directly to the cell culture medium to achieve the final working concentration. Prepare a vehicle control using the same PBS/BSA solution.

Assay for PKC Inhibition

Rationale: To validate the direct inhibitory effect of L-threo-sphingosine on PKC, an in-vitro kinase assay is the gold standard. This assay measures the transfer of a phosphate group from ATP to a specific PKC substrate.

Protocol: In-Vitro PKC Kinase Assay

-

Reaction Buffer: Prepare a kinase buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, and appropriate lipid activators (e.g., phosphatidylserine and DAG).

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known amount of purified recombinant PKC isozyme, and a specific PKC peptide substrate.

-

Inhibitor Addition: Add L-threo-sphingosine (or vehicle control) at various concentrations to the reaction tubes and pre-incubate for 10 minutes at 30°C.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate for 15-20 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Quantification: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity transferred to the peptide substrate using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition at each concentration of L-threo-sphingosine relative to the vehicle control.

Analysis of Apoptosis via Flow Cytometry

Rationale: Annexin V/Propidium Iodide (PI) staining is a robust method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity.

Caption: Experimental workflow for apoptosis analysis.

Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells (e.g., HL-60 or Jurkat) at a density of 3 x 10⁵ cells/mL.[21] Treat with desired concentrations of L-threo-sphingosine, a vehicle control, and a positive control (e.g., staurosporine) for 18-24 hours.

-

Harvesting: Collect cells by centrifugation (1,200 rpm, 5 min). Gently wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V(-) / PI(-)

-

Early apoptotic cells: Annexin V(+) / PI(-)

-

Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

-

Implications for Drug Development

The distinct signaling profile of L-threo-sphingosine and its analogs presents unique opportunities for therapeutic intervention.

-

Targeting PKC: As a potent and specific inhibitor of PKC, L-threo-sphingosine derivatives could be developed for conditions characterized by aberrant PKC activation, including certain cancers and inflammatory disorders. Its stereospecificity offers a potential advantage in reducing off-target effects associated with broader kinase inhibitors.

-

Modulating the Sphingolipid Rheostat: Analogs like Safingol (L-threo-dihydrosphingosine), which inhibit SphK, have been investigated in clinical trials for solid tumors.[6] By preventing the formation of pro-survival S1P, these compounds can sensitize cancer cells to apoptosis induced by conventional chemotherapeutics.[6][15] This strategy effectively targets the survival mechanisms that contribute to drug resistance.[5][15]

Conclusion

L-threo-sphingosine is a stereoisomer with a highly specialized role in cell signaling. Its primary mechanism of action—the direct and potent inhibition of Protein Kinase C—distinguishes it from the more pleiotropic effects of D-erythro-sphingosine. Furthermore, its dihydrogenated analog, Safingol, provides a powerful tool to pharmacologically manipulate the sphingolipid rheostat, pushing cancer cells towards apoptosis. Understanding the nuanced, stereospecific signaling of these molecules is not merely an academic exercise; it provides a rational basis for the design of targeted therapeutics aimed at exploiting the fundamental life-or-death decisions governed by the sphingolipid network. Continued research into the specific interactions and downstream consequences of L-threo-sphingosine signaling will undoubtedly uncover new avenues for drug discovery and development.

References

- 1. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of sphingosine-1-phosphate in cell growth, differentiation, and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Vascular Permeability by Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-threo-Sphingosine C-18 | CAS 25695-95-8 | TargetMol | Biomol.com [biomol.com]

- 13. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]

- 17. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]

- 18. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]

- 20. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of L-threo-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-threo-sphingosine, a pivotal, albeit less common, stereoisomer of the fundamental sphingoid base, sphingosine. We will navigate through its historical discovery, delve into its distinct biological significance with a focus on its role as a protein kinase C inhibitor, and provide detailed, field-proven methodologies for its stereoselective synthesis. This document is designed to serve as a valuable resource for researchers in sphingolipid chemistry, cell biology, and drug discovery, offering both foundational knowledge and practical experimental guidance.

Introduction: The Enigmatic Sphinx of Lipids and Its Stereochemical Diversity

The story of sphingolipids begins in the 19th century with Johann L. W. Thudichum, who, perplexed by their enigmatic nature, named the foundational amino alcohol "sphingosine" after the mythical Sphinx.[1][2] For decades, the precise structure of this C18 unsaturated amino diol remained a puzzle until it was finally elucidated by Herbert E. Carter and his colleagues in 1947.[1] Carter's work was instrumental in establishing the field of sphingolipid chemistry and laid the groundwork for understanding the profound biological roles of these molecules, which extend far beyond their structural function in cell membranes.[3]

Sphingosine possesses two chiral centers, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally predominant and most studied isomer is D-erythro-sphingosine. However, the other stereoisomers, including L-threo-sphingosine, exhibit unique biological activities that make them important targets for chemical synthesis and biological investigation. This guide will focus specifically on the L-threo isomer, a molecule that has garnered interest for its potent biological effects, particularly its distinct inhibitory action on key signaling enzymes.

Biological Significance of L-threo-sphingosine: A Tale of Kinase Inhibition

While D-erythro-sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are central players in a complex signaling network that governs cell fate, L-threo-sphingosine has carved out its own niche as a modulator of cellular signaling, primarily through its potent inhibition of Protein Kinase C (PKC).[4][5]

Potent Inhibition of Protein Kinase C (PKC)

L-threo-sphingosine is a more potent inhibitor of PKC than its naturally occurring D-erythro counterpart.[6] PKC is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The inhibitory action of sphingosine and its analogs is thought to occur at the regulatory domain of PKC, where they interfere with the binding of diacylglycerol (DAG) and phorbol esters, crucial activators of the enzyme.[5][7] The mechanism involves the positively charged amino group of sphingosine interacting with the negatively charged phospholipids in the cell membrane, thereby altering the membrane's surface potential and preventing the proper association and activation of PKC.[1]

dot

Caption: Mechanism of Protein Kinase C (PKC) inhibition by L-threo-sphingosine.

Interaction with Sphingosine-1-Phosphate (S1P) Receptors

The interaction of L-threo-sphingosine with the family of G protein-coupled S1P receptors (S1P1-5) is an area of active research. While sphingosine itself is the precursor to the high-affinity ligand S1P, unnatural stereoisomers and their phosphorylated derivatives can act as modulators of these receptors. Some synthetic sphingosine analogs have been shown to be antagonists at S1P1 and S1P3 receptors.[8][9] Although direct and potent antagonism by L-threo-sphingosine itself is not as well-established as its PKC inhibitory role, its potential to modulate S1P signaling pathways, either directly or through its metabolites, warrants further investigation, particularly in the context of drug development where receptor subtype selectivity is crucial.[10]

Stereoselective Synthesis of L-threo-sphingosine: A Practical Guide

The stereoselective synthesis of L-threo-sphingosine is a significant challenge that has been addressed through various elegant strategies. The most common and reliable approach commences from the readily available chiral pool starting material, L-serine. This method typically involves the formation of a key oxazoline intermediate, followed by the construction of the C18 carbon chain via an olefin cross-metathesis reaction.

dot

Caption: General workflow for the synthesis of L-threo-sphingosine from L-serine.

Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a reliable pathway to L-threo-sphingosine.[2][11]

Protocol 1: Synthesis of the Oxazoline Intermediate from L-Serine

-

Protection of L-Serine: To a solution of L-serine methyl ester hydrochloride in acetonitrile, add potassium carbonate and cool to 0 °C. Add 1-adamantanecarbonyl chloride portionwise and stir the reaction mixture at room temperature overnight. After reaction completion (monitored by TLC), filter the mixture and concentrate the filtrate under reduced pressure. The crude product is purified by silica gel column chromatography.

-

Oxazoline Ring Formation: The protected L-serine derivative is dissolved in toluene in a flask equipped with a Dean-Stark apparatus. Add a catalytic amount of molybdenum dioxide bis(acetylacetonate) and 6-methyl-2-pyridinemethanol. Reflux the mixture for 20-24 hours, with azeotropic removal of water. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired trans-oxazoline.[12]

Protocol 2: Olefin Cross-Metathesis

-

Reaction Setup: In a dry, inert atmosphere glovebox or using Schlenk techniques, dissolve the oxazoline intermediate and 1-pentadecene in anhydrous, degassed dichloromethane.

-

Catalyst Addition: Add a solution of Grubbs' second-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) in dichloromethane to the reaction mixture.[13][14][15]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol 3: Reduction and Deprotection

-

Oxazoline Reduction: The purified product from the metathesis step is dissolved in a suitable solvent such as methanol. Sodium borohydride is added portionwise at 0 °C, and the reaction is stirred at room temperature until completion.

-

Deprotection: The protecting groups are removed under acidic conditions. For example, the N-Boc group can be removed by treatment with trifluoroacetic acid in dichloromethane. The final product, L-threo-sphingosine, is then purified by silica gel column chromatography, typically using a solvent system of chloroform/methanol/water.[16][17]

Analytical Characterization of L-threo-sphingosine

Accurate characterization of the final product is crucial to confirm its identity and stereochemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₇NO₂ | [18] |

| Molecular Weight | 299.5 g/mol | [18] |

| CAS Number | 25695-95-8 | [18] |

| ¹³C NMR (indicative shifts for threo isomer) | C-3: ~1.9 ppm downfield shift compared to erythro; C-4: ~1.2 ppm downfield shift compared to erythro. The signal separation between C-4 and C-5 is approximately 4 ppm. | [19] |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ ≈ 299.28 | [20] |

Conclusion and Future Perspectives

This guide has provided a detailed exploration of L-threo-sphingosine, from its historical roots to its synthesis and biological function. As a potent inhibitor of Protein Kinase C, this "unnatural" stereoisomer of sphingosine holds significant potential as a tool compound for studying cellular signaling and as a lead structure for the development of novel therapeutics. The stereoselective synthesis of L-threo-sphingosine, now achievable through robust and scalable methods, opens the door for further investigation into its biological activities and those of its derivatives. Future research will likely focus on elucidating its complete target profile, including a more definitive characterization of its interactions with S1P receptors, and on leveraging its unique biological properties for the design of next-generation kinase inhibitors and other therapeutic agents.

References

- 1. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingosine 1-phosphate analogs as receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orgsyn.org [orgsyn.org]

- 13. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Sphingolipid synthesis via olefin cross metathesis: preparation of a differentially protected building block and application to the synthesis of D-erythro-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation of sphingosine, dihydrosphingosine and phytosphingosine by chromatography on columns of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Silica Gel Column Chromatography: Significance and symbolism [wisdomlib.org]

- 18. Threo-sphingosine, (-)- | C18H37NO2 | CID 11130338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Direct evidence by carbon-13 NMR spectroscopy for the erythro configuration of the sphingoid moiety in Gaucher cerebroside and other natural sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (-)-threo-sphingosine

An In-depth Technical Guide to (-)-threo-Sphingosine

Introduction: Beyond the Canonical Sphingoid Base

Within the complex world of sphingolipids, D-erythro-sphingosine stands as the canonical backbone of most mammalian sphingolipids, playing pivotal roles in membrane structure and cellular signaling. However, its stereoisomers, though less abundant, are emerging from the shadows as critical bioactive molecules with distinct properties and functions. This guide focuses on (-)-threo-sphingosine , the (2S,3S) stereoisomer of sphingosine. While structurally similar to its erythro counterpart, the unique spatial arrangement of its hydroxyl and amine groups imparts distinct physicochemical characteristics and biological activities. Understanding these nuances is paramount for researchers in lipidomics, cell signaling, and therapeutic development, as the subtle difference in stereochemistry can lead to profoundly different biological outcomes, including the modulation of key enzymatic pathways and antimicrobial activities.[1][2] This document provides a comprehensive technical overview of the chemical and physical properties of (-)-threo-sphingosine, detailed analytical protocols for its characterization, and insights into its biological relevance.

Part 1: Physicochemical Properties

Chemical Structure and Stereochemistry

(-)-threo-Sphingosine, systematically named (2S,3S,4E)-2-aminooctadec-4-ene-1,3-diol, is an 18-carbon amino alcohol.[3][4] The defining features of this molecule are the two chiral centers at carbon 2 (C2) and carbon 3 (C3), and a trans double bond between C4 and C5.

-

Stereochemistry: The "threo" designation refers to the relative configuration of the substituents on the C2-C3 bond. In the Fischer projection, the amine (-NH2) group at C2 and the hydroxyl (-OH) group at C3 are on opposite sides. The specific levorotatory isomer, (-)-threo, corresponds to the (2S,3S) absolute configuration.[3][5] This is in contrast to the natural D-erythro-sphingosine, which has a (2S,3R) configuration. This seemingly minor change dramatically alters the molecule's three-dimensional shape and its ability to interact with enzymes and receptors.

Caption: Chemical structure of (-)-threo-sphingosine (2S,3S,4E).

Physical and Chemical Data Summary

The distinct stereochemistry of (-)-threo-sphingosine influences its macroscopic physical properties. These parameters are crucial for designing experimental conditions, including solvent selection for assays and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₇NO₂ | [3][4][6] |

| Molecular Weight | 299.5 g/mol | [3][4][6] |

| IUPAC Name | (E,2S,3S)-2-aminooctadec-4-ene-1,3-diol | [3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 83-86 °C (for the D-threo enantiomer) | [7] |

| Solubility | Ethanol: ~0.25 mg/mL | [4] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥ 4 years (at -20°C) | [4] |

Spectral Characteristics

Definitive identification of (-)-threo-sphingosine relies on spectroscopic analysis. While specific spectra for the (-)-threo isomer are not always published separately from other isomers, the key diagnostic signals are consistent across the sphingosine family, with subtle shifts in chemical shift (δ) and coupling constants (J) revealing the stereochemistry.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (in CD₃OD): Key signals include the olefinic protons of the trans double bond (~5.5-5.7 ppm), the methine protons at C2 and C3 bearing the amine and hydroxyl groups, and the terminal methyl group (~0.90 ppm).[8] The precise coupling constants between H-2 and H-3 are critical for confirming the threo configuration.

-

¹³C NMR (in CDCl₃): Characteristic peaks include those for the olefinic carbons (~128-135 ppm), the hydroxyl- and amine-bearing carbons (C1, C2, C3, typically ~55-75 ppm), and the aliphatic chain carbons (~14-33 ppm).[8][9]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred method.

-

Full Scan (Positive Ion Mode): The molecule readily protonates to yield the [M+H]⁺ ion at m/z 299.5.[10]

-

Tandem MS (MS/MS): Collision-induced dissociation of the parent ion is highly informative. A characteristic fragmentation pattern involves sequential water losses. A prominent product ion is observed at m/z 264, corresponding to the doubly dehydrated sphingoid base, which is a hallmark used in precursor ion scanning to identify sphingolipids in complex mixtures.[10]

-

Part 2: Analytical Methodologies

The accurate quantification and identification of (-)-threo-sphingosine from biological matrices or synthetic mixtures require robust analytical workflows. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity.[11][12]

Workflow for LC-MS/MS Quantification

Caption: High-level workflow for sphingolipid analysis by LC-MS/MS.

Protocol: Quantification of (-)-threo-Sphingosine from Cell Lysate

This protocol provides a self-validating system for the relative or absolute quantification of sphingoid bases.

1. Materials & Reagents:

-

Internal Standard (IS): Sphingosine (d17:1) stock solution (1 mg/mL in ethanol).

-

Extraction Solvent: Chloroform/Methanol (2:1, v/v) with 0.1% formic acid.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[13]

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[13]

-

HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

2. Sample Preparation:

-

Cell Lysis: Harvest cells and lyse via sonication in a buffered solution. Determine protein concentration using a BCA assay for normalization.

-

Internal Standard Spiking: To 100 µL of cell lysate, add a known amount of Sphingosine (d17:1) IS. The IS is crucial; it co-extracts with the analyte and accounts for variations in extraction efficiency and matrix effects during ionization, thus ensuring trustworthiness.

-

Lipid Extraction: Add 750 µL of ice-cold Extraction Solvent. Vortex vigorously for 2 minutes. Add 200 µL of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Solvent Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid film in 100 µL of Mobile Phase B. This step concentrates the analyte and ensures compatibility with the initial HPLC conditions.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject 5-10 µL of the reconstituted sample. Use a gradient elution from 60% Mobile Phase B to 100% B over 10 minutes. The reversed-phase column separates sphingolipids based on their hydrophobicity, effectively resolving different chain-length species.[13]

-

Mass Spectrometry Detection:

-

Ionization: Use positive mode Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode monitors a predefined precursor-to-product ion transition, minimizing background noise.[14]

-

MRM Transitions:

-

(-)-threo-Sphingosine: Precursor m/z 299.5 → Product m/z 264.x

-

Sphingosine (d17:1) IS: Precursor m/z 286.5 → Product m/z 250.x

-

-

4. Data Analysis & Validation:

-

Quantification: Generate a calibration curve using known concentrations of a (-)-threo-sphingosine standard spiked with the same amount of IS. Plot the peak area ratio (Analyte/IS) against concentration.

-

System Validation: The consistent recovery of the internal standard across all samples and standards validates the extraction and analysis process. The separation of the threo isomer from the erythro isomer (which may have a slightly different retention time) confirms chromatographic specificity.

Part 3: Biological Context & Significance

While D-erythro-sphingosine and its phosphorylated metabolite, S1P, are well-studied signaling molecules, the threo isomers possess unique biological activities.[15][16]

-

Enzyme Inhibition: Unlike its natural counterpart, L-threo-sphingosine can act as an inhibitor of certain enzymes. For instance, it has been shown to inhibit protein kinase C (PKC) with a potency slightly greater than D-erythro-sphingosine.[2]

-

Antimicrobial Activity: Both erythro- and threo-isomers of sphingosine have demonstrated antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans.[1] This suggests that these lipids may contribute to the skin's natural defense barrier.[1]

-

Cellular Signaling: While not typically a precursor for complex sphingolipids in the same manner as the erythro form, L-threo isomers can be metabolized and may influence cellular pathways.[2][17] For example, some synthetic phosphorylated analogs of L-threo-sphingosine have been found to stimulate arachidonic acid metabolism.[18] The distinct shape of threo-sphingosine can lead it to compete with or antagonize the signaling functions of natural sphingolipids.[19]

References

- 1. Antimicrobial activity of sphingosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Threo-sphingosine, (-)- | C18H37NO2 | CID 11130338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. D-THREO-SPHINGOSINE CAS#: 6036-85-7 [m.chemicalbook.com]

- 8. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Sphingosine 1-Phosphate, Ceramides, and Other Bioactive Sphingolipids by High-Performance Liquid Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 15. Sphingosine 1-phosphate Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roles of Bioactive Sphingolipids in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological properties of novel sphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

L-threo-Sphingosine and Protein Kinase C Inhibition: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of L-threo-sphingosine as a modulator of Protein Kinase C (PKC) activity. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate relationship between sphingolipid signaling and the PKC family of enzymes. We will dissect the molecular mechanisms of PKC inhibition by sphingosine, with a particular focus on the stereospecific implications of the L-threo isomer. This guide offers not only a robust theoretical framework but also practical, field-proven experimental protocols to empower researchers in their investigation of this critical signaling nexus. All methodologies are presented with an emphasis on self-validating systems to ensure scientific rigor and reproducibility.

Introduction: The Sphingolipid-PKC Signaling Axis

The plasma membrane is not merely a passive barrier but a dynamic signaling hub where lipids and proteins collaboratively orchestrate cellular responses. Among the key players in this intricate network are the sphingolipids and the Protein Kinase C (PKC) family of serine/threonine kinases. Sphingolipids are not only structural components of cellular membranes but also precursors to a host of bioactive signaling molecules that regulate fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1]

Central to this signaling paradigm is the PKC family, comprising multiple isoforms that act as crucial nodes in signal transduction cascades.[2] These enzymes are activated by second messengers like diacylglycerol (DAG) and calcium ions, leading to the phosphorylation of a wide array of substrate proteins and thereby controlling their function.[2] The interplay between sphingolipid metabolites and PKC isoforms represents a critical regulatory axis in cellular homeostasis and disease.

This guide focuses specifically on L-threo-sphingosine, a stereoisomer of sphingosine, and its role as an inhibitor of PKC. Understanding this interaction is paramount for elucidating the physiological roles of sphingolipids and for the development of novel therapeutic agents targeting PKC-mediated pathways.

The Dynamic World of Sphingolipid Metabolism

Sphingolipids are a complex class of lipids characterized by a sphingoid base backbone. The metabolism of these lipids generates a cascade of bioactive molecules, each with distinct signaling functions. The central hub of this metabolic pathway is ceramide, which can be generated through several routes, including the de novo synthesis pathway, the breakdown of sphingomyelin, and the salvage pathway.[3]

Ceramide itself is a potent signaling molecule, often associated with growth arrest and apoptosis. However, its metabolic derivatives, such as sphingosine and sphingosine-1-phosphate (S1P), have contrasting and often opposing cellular effects.[4][5] Ceramide is deacylated by ceramidases to produce sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P, a key signaling molecule involved in cell survival, proliferation, and migration.[6][7] This dynamic equilibrium between ceramide, sphingosine, and S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.

Caption: The Sphingolipid Metabolic Pathway.

Protein Kinase C: Isoforms and Regulation

The PKC family consists of at least ten serine/threonine protein kinases that are integral to a multitude of cellular processes.[8][9] These isoforms are categorized into three subfamilies based on their activation requirements:[2][9]

-

Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms. These require both Ca²⁺ and diacylglycerol (DAG) for activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ isoforms. These are Ca²⁺-independent but still require DAG for activation.

-

Atypical PKCs (aPKCs): ζ and ι/λ isoforms. These are independent of both Ca²⁺ and DAG for their activation.

The diverse functions of PKC isoforms are attributed to their distinct tissue distribution, subcellular localization, and substrate specificity.[10][11] For instance, some isoforms like PKC-α and PKC-ε are generally associated with cell survival and proliferation, while PKC-δ has been implicated as a key regulator of apoptosis.[8] This functional diversity makes isoform-specific modulation a highly sought-after goal in drug development.

Caption: Canonical Protein Kinase C Signaling Pathway.

L-threo-Sphingosine as a Protein Kinase C Inhibitor

Sphingosine, the backbone of many complex sphingolipids, has been identified as an endogenous inhibitor of PKC.[12][13] This inhibitory action is crucial for maintaining the balance of cellular signaling and preventing aberrant PKC activation.

Mechanism of Inhibition

The inhibitory effect of sphingosine on PKC is multifaceted. It is proposed that sphingosine acts as a competitive inhibitor of the binding of DAG and phorbol esters to the C1 domain of conventional and novel PKC isoforms.[12] The positively charged amino group of sphingosine is thought to interact with the negatively charged phospholipids in the membrane, thereby altering the lipid microenvironment and preventing the proper association and activation of PKC.[14]

The Significance of Stereochemistry: L-threo vs. D-erythro